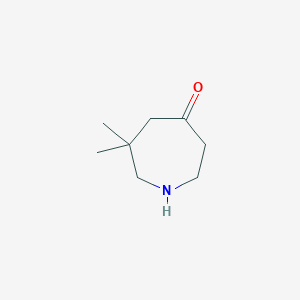
3-(3-Methoxyphenyl)-3-methyloxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxyphenyl)-3-methyloxirane-2-carbonitrile is an organic compound with a unique structure that includes an oxirane ring, a methoxyphenyl group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 3-methoxybenzaldehyde with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to achieve the epoxidation of the corresponding alkene. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methoxyphenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at low temperatures.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of diols.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxyphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Methoxyphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial for its potential biological activities, such as enzyme inhibition or interaction with DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Methoxyphenyl)-3-methylthiourea
- 3-(3-Methoxyphenyl)propionic acid
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Uniqueness
3-(3-Methoxyphenyl)-3-methyloxirane-2-carbonitrile is unique due to its combination of an oxirane ring, a methoxyphenyl group, and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.
Eigenschaften
Molekularformel |
C11H11NO2 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H11NO2/c1-11(10(7-12)14-11)8-4-3-5-9(6-8)13-2/h3-6,10H,1-2H3 |
InChI-Schlüssel |
KBPMNTFAXVKCDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)C#N)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




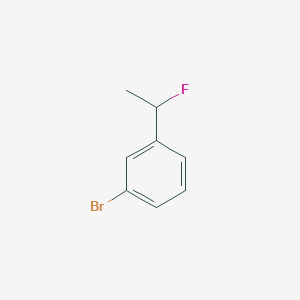
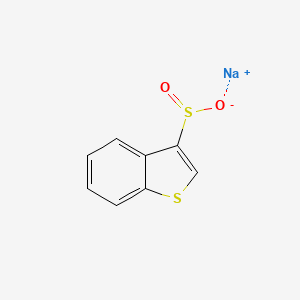
![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195452.png)
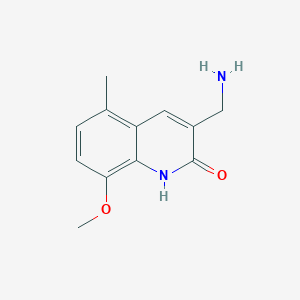
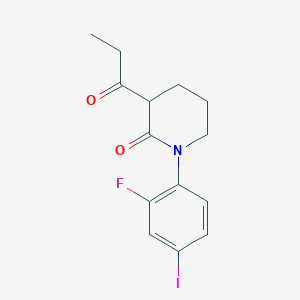

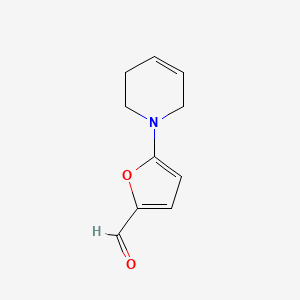
![tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13195502.png)
![2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13195503.png)
![(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene](/img/structure/B13195508.png)
![Spiro[3.4]octane-5-sulfonyl chloride](/img/structure/B13195515.png)
